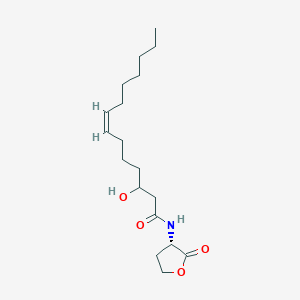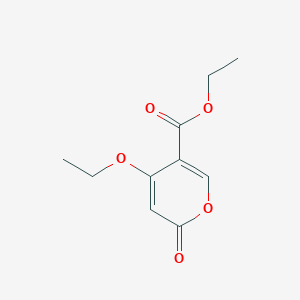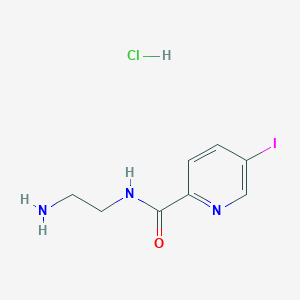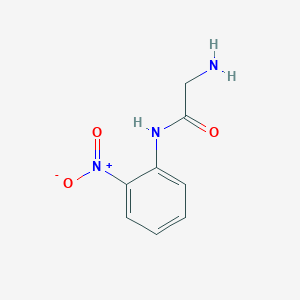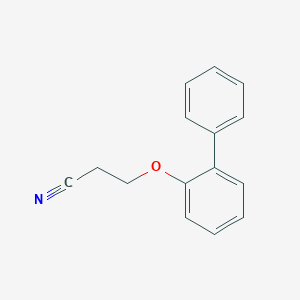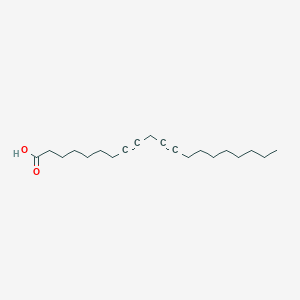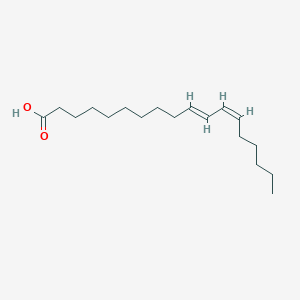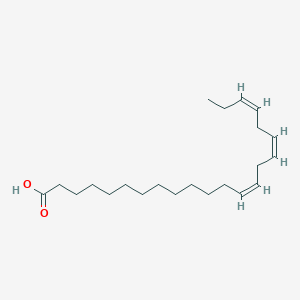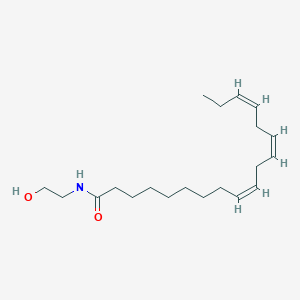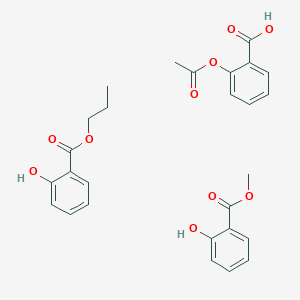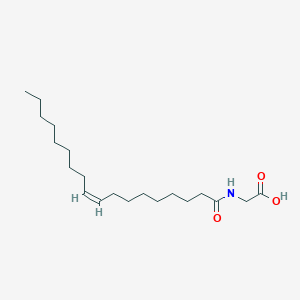
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, also known as APB, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. APB has been shown to modulate the activity of certain ion channels in the brain, which has implications for understanding the mechanisms underlying neuronal signaling and synaptic plasticity.
作用機序
The exact mechanism of action of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one is not fully understood, but it is thought to act as a modulator of ion channel activity by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the context in which it is being studied.
生化学的および生理学的効果
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of pain perception, and the modulation of body temperature. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
実験室実験の利点と制限
One advantage of using 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in lab experiments is its selectivity for certain ion channels, which allows researchers to investigate the specific role of these channels in various physiological processes. However, one limitation is that 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one may not fully replicate the effects of endogenous ligands that normally bind to these channels, which could limit the relevance of the findings to natural physiological processes.
将来の方向性
There are many potential future directions for research involving 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one, including further investigation of its effects on specific ion channels and the development of more selective compounds that can modulate these channels with greater precision. Additionally, there is potential for the use of 2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one in the development of treatments for neurological disorders and other conditions that involve ion channel dysfunction.
合成法
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one can be synthesized using a variety of methods, including the reaction of 3-aminophenol with 2,3-dimethoxybenzaldehyde followed by cyclization in the presence of a suitable acid catalyst. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the benzopyran ring system.
科学的研究の応用
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one has been used extensively in scientific research as a tool for investigating the role of ion channels in neuronal signaling and synaptic plasticity. It has been shown to selectively modulate the activity of certain ion channels, including the NMDA receptor and the TRPV1 channel, which are involved in processes such as learning and memory, pain perception, and thermoregulation.
特性
CAS番号 |
130599-49-4 |
|---|---|
製品名 |
2-(3-Aminophenyl)-5-amino-4H-1-benzopyran-4-one |
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
5-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |
InChIキー |
LOFAPQYCKHXGFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
同義語 |
4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
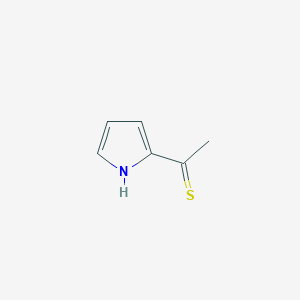
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
